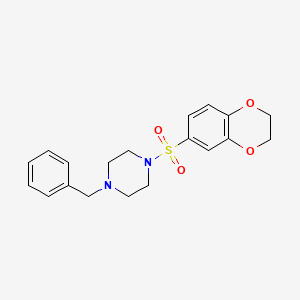
1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine typically involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium . The reaction conditions usually involve stirring at room temperature for several hours .
Chemical Reactions Analysis
1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl and piperazine moieties can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise as an antibacterial and antifungal agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine involves its interaction with specific molecular targets. For instance, its cholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine can be compared with other sulfonamide derivatives such as:
1,4-Benzodioxane-6-nitro: Known for its antibacterial properties.
1,4-Benzodioxane-6-amine: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications, particularly in neurodegenerative diseases .
Biological Activity
1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Benzyl Group : A common moiety in many pharmacologically active compounds.
- Piperazine Ring : Known for its versatility in drug design and biological activity.
- Dihydro-benzodioxin Sulfonyl Moiety : This unique structure contributes to the compound's interactions with biological targets.
The molecular formula for this compound is C20H22N2O3S, with a molecular weight of approximately 378.47 g/mol.
Pharmacological Effects
This compound has shown a variety of biological activities:
- Vasorelaxant Activity : Studies indicate that compounds with similar structures exhibit vasorelaxant effects, which can be beneficial in treating hypertension .
- Bradycardic Activity : Research has demonstrated that related piperazine derivatives can reduce heart rate, indicating potential use in cardiovascular therapies .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the sulfonyl group may play a crucial role in binding to specific receptors or enzymes involved in cardiovascular regulation.
Affinity Data
Binding affinity studies provide insight into the compound's interactions with biological targets. For example, the compound has been evaluated for its binding affinity to hexokinase HKDC1, showing an EC50 value of 2.24 mM . This suggests moderate interaction strength with this target.
Study 1: Synthesis and Activity Assessment
A study focused on synthesizing various piperazine derivatives found that compounds similar to this compound exhibited significant vasorelaxant and bradycardic activities. The synthesized compounds were characterized using techniques such as 1H-NMR and mass spectrometry .
Study 2: In Vitro Evaluation
In vitro studies have assessed the impact of related compounds on isolated rabbit heart preparations. The findings revealed that certain derivatives could increase stroke volume significantly compared to standard treatments like milrinone. This highlights the potential of these compounds as positive inotropic agents .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Vasorelaxant | Compounds show vasorelaxant effects | |
| Bradycardic | Reduction in heart rate observed | |
| Binding Affinity | EC50 = 2.24 mM for hexokinase HKDC1 |
Affinity Data for Related Compounds
| Compound Name | Target | EC50 (mM) |
|---|---|---|
| 1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin...) | Hexokinase HKDC1 | 2.24 |
| Compound A | Hexokinase HKDC1 | >8.00 |
| Compound B | Hexokinase HKDC1 | 5.16 |
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine |
InChI |
InChI=1S/C19H22N2O4S/c22-26(23,17-6-7-18-19(14-17)25-13-12-24-18)21-10-8-20(9-11-21)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2 |
InChI Key |
UBSGFOLTTBQDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















